1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1171764-30-9
Cat. No.: VC2630655
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171764-30-9 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19) |
| Standard InChI Key | FWWCOCZDSBATDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms. The compound features an isopropyl group attached to the phenyl ring, two methyl groups at positions 3 and 5 on the pyrazole ring, and a carboxylic acid functional group at position 4. The structural complexity of this compound contributes to its unique chemical behavior and potential applications in various fields.
Chemical Identification Information
The following table provides essential identification information for 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:
| Parameter | Information |
|---|---|
| CAS Number | 1171764-30-9 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
| SMILES Notation | CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
| InChI | InChI=1S/C15H18N2O2/c1-9(2)12-5-7-13(8-6-12)17-11(4)14(15(18)19)10(3)16-17/h5-9H,1-4H3,(H,18,19) |
| InChI Key | FWWCOCZDSBATDC-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Structural Features
The compound's structure includes several key components that define its chemical behavior:
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A pyrazole core ring with two adjacent nitrogen atoms at positions 1 and 2
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Methyl groups at positions 3 and 5 of the pyrazole ring
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A carboxylic acid group at position 4 of the pyrazole ring
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A 4-isopropylphenyl substituent attached to nitrogen at position 1
This arrangement of functional groups contributes to the compound's specific chemical reactivity profile and potential applications in various fields of research .
Physical and Chemical Properties
Physical and chemical properties of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are essential for understanding its behavior in different environments and potential applications.
Physical Properties
The compound exhibits characteristic physical properties that are summarized in the following table:
| Property | Value | Status |
|---|---|---|
| Physical State | Solid | Observed |
| Melting Point | 174-177°C | Experimental |
| Boiling Point | 405.6±33.0°C at 760 mmHg | Predicted |
| Density | 1.15±0.1 g/cm³ | Predicted |
| Flash Point | 199.1±25.4°C | Predicted |
| LogP | 4.47 | Predicted |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C | Predicted |
| Index of Refraction | 1.581 | Predicted |
Table 2: Physical properties of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
The relatively high melting point (174-177°C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. The predicted high boiling point (405.6±33.0°C) further supports the presence of significant intermolecular interactions .
Chemical Properties
The chemical behavior of this compound is influenced by several functional groups:
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Carboxylic Acid Group: The carboxylic acid functional group at position 4 of the pyrazole ring contributes to the acidic nature of the compound, with a predicted pKa of 3.05±0.32 . This group can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.
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Pyrazole Ring: The pyrazole heterocyclic core provides aromatic character and can participate in various electrophilic substitution reactions, although typically with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atoms.
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Isopropylphenyl Group: This substituent introduces lipophilicity to the molecule, as indicated by the predicted LogP value of 4.47, suggesting good solubility in organic solvents but limited water solubility .
The compound's hazard classification identifies it as an irritant, suggesting potential for skin, eye, and respiratory irritation upon direct contact or exposure .
Comparison with Similar Compounds
Comparing 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with structurally related compounds provides insights into structure-property relationships and potential applications.
Structural Analogs Comparison
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |
|---|---|---|---|
| 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | C₁₅H₁₈N₂O₂ | 258.32 g/mol | Isopropyl group on phenyl ring |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Lacks isopropyl substituent on phenyl ring |
| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | C₁₅H₁₈N₂O₃ | 274.32 g/mol | Contains methoxy instead of isopropyl group and is esterified |
Table 3: Comparison of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives
The structural differences between these compounds, particularly in the substituents on the phenyl ring and the carboxylic acid functionality, can significantly affect their physical properties, chemical reactivity, and biological activities. For example, the isopropyl group in the title compound likely increases lipophilicity compared to the unsubstituted phenyl analog, potentially affecting cellular penetration and binding to biological targets .
Structure-Activity Relationships
The presence of specific functional groups affects the compound's properties:
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N-Aryl substitution: The aryl group at position 1 (N1) of the pyrazole ring influences the electronic properties of the heterocycle and can affect binding to biological targets.
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Methyl groups: The methyl groups at positions 3 and 5 modify the electronic distribution within the pyrazole ring and can impact reactivity and binding affinity.
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Carboxylic acid group: This functional group provides acidity and hydrogen-bonding capability, important for interactions with biological targets and for further chemical transformations.
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Isopropyl substituent: The isopropyl group on the phenyl ring increases lipophilicity and can influence membrane permeability and receptor binding properties .
| Supplier | Country | Typical Purity |
|---|---|---|
| Matrix Scientific | United States | >95% |
| Wuhan Chemwish Technology Co., Ltd | China | Not specified |
| Key Organics Limited | United Kingdom | Not specified |
| Alchem Pharmtech, Inc. | United States | Not specified |
| Vulcan Chem | Not specified | Not specified |
Table 4: Commercial suppliers of 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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